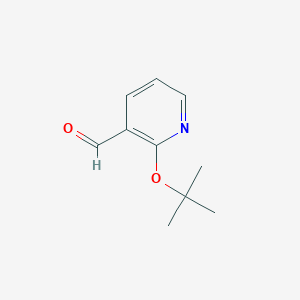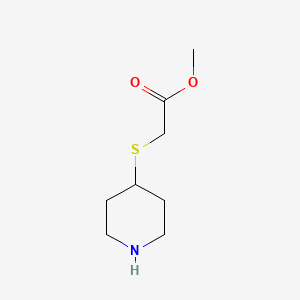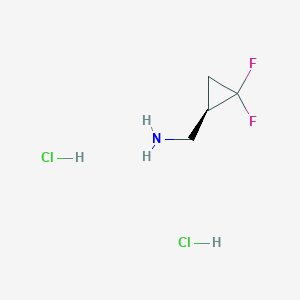
(R)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is a chemical compound with the molecular formula C₄H₉Cl₂F₂N It is characterized by the presence of a difluorocyclopropyl group attached to a methanamine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride typically involves the following steps:
Formation of the Difluorocyclopropyl Group: This step involves the introduction of fluorine atoms into a cyclopropane ring. Various methods, such as difluoromethylation, can be employed to achieve this.
Attachment of the Methanamine Moiety: The difluorocyclopropyl group is then reacted with a suitable amine precursor to form the methanamine derivative.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base into its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted compounds.
Wissenschaftliche Forschungsanwendungen
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of ®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The difluorocyclopropyl group can interact with enzymes, receptors, and other biomolecules, potentially leading to inhibition or activation of biological processes. The methanamine moiety may also play a role in modulating the compound’s activity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-(2,2-Difluorocyclopropyl)methanamine dihydrochloride: The enantiomer of the compound, which may exhibit different biological activities and properties.
Difluoromethylated Amines: Compounds with similar difluoromethyl groups attached to amine moieties.
Cyclopropylamines: Compounds with cyclopropyl groups attached to amine moieties.
Uniqueness
®-(2,2-Difluorocyclopropyl)methanamine dihydrochloride is unique due to its specific stereochemistry and the presence of both difluorocyclopropyl and methanamine groups. This combination of structural features can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C4H9Cl2F2N |
|---|---|
Molekulargewicht |
180.02 g/mol |
IUPAC-Name |
[(1R)-2,2-difluorocyclopropyl]methanamine;dihydrochloride |
InChI |
InChI=1S/C4H7F2N.2ClH/c5-4(6)1-3(4)2-7;;/h3H,1-2,7H2;2*1H/t3-;;/m1../s1 |
InChI-Schlüssel |
MSRCHWCELWNMPO-HWYNEVGZSA-N |
Isomerische SMILES |
C1[C@@H](C1(F)F)CN.Cl.Cl |
Kanonische SMILES |
C1C(C1(F)F)CN.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


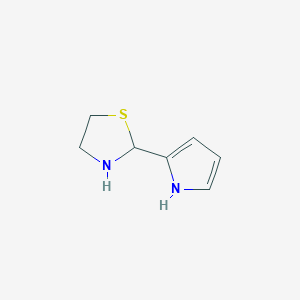
![2-Methyl-2-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B13339581.png)
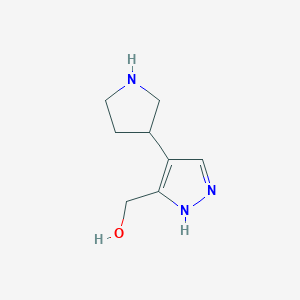
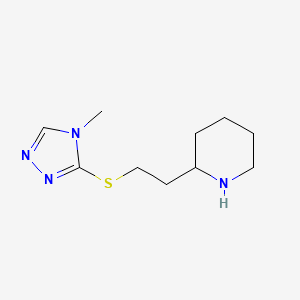
![1-Methyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B13339600.png)

![L-Phenylalanine,4-(4,5-dimethyl-1,3-dioxolan-2-yl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B13339611.png)
![1-[2-(pyrrolidin-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13339613.png)
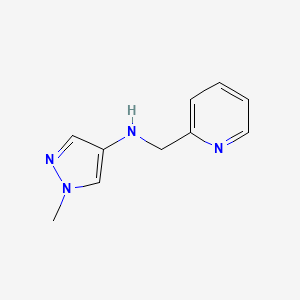
![Methyl 4-(4-bromophenyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13339624.png)

